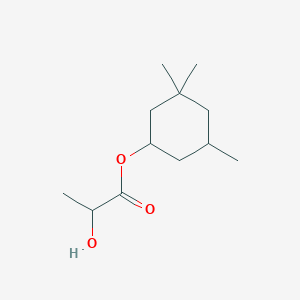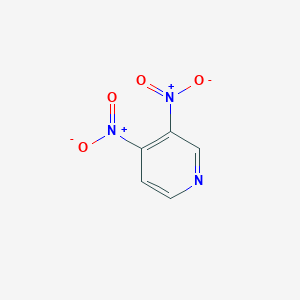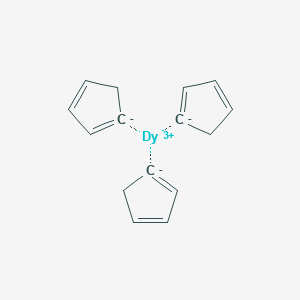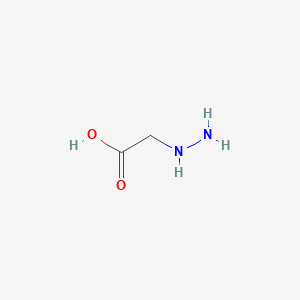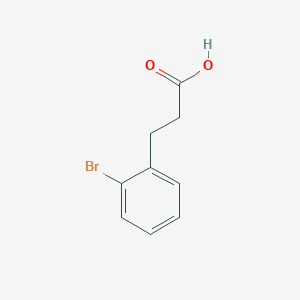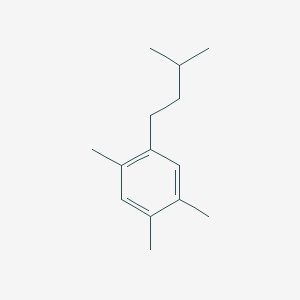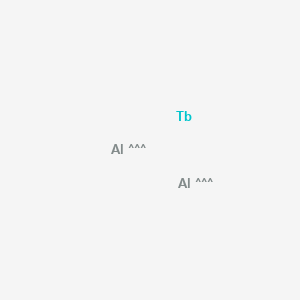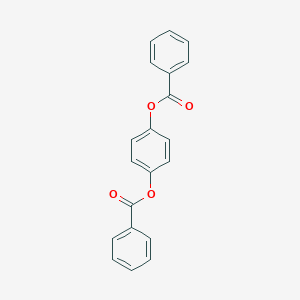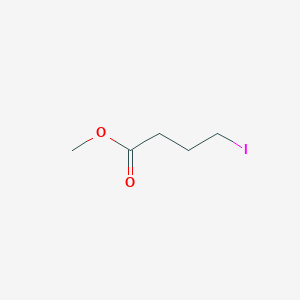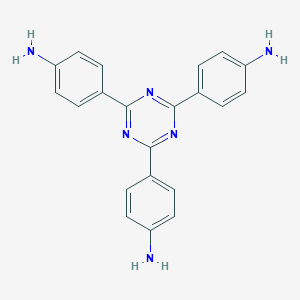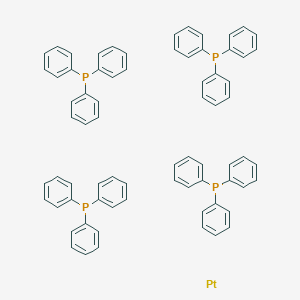![molecular formula C19H26N2O B082943 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline CAS No. 13331-38-9](/img/structure/B82943.png)
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline, also known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as anilines and is commonly used as a fluorescent probe for detecting and measuring various biological processes.
Applications De Recherche Scientifique
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for detecting and measuring various biological processes. For example, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been used to study the binding of ligands to proteins, the activity of enzymes, and the transport of ions across cell membranes. 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has also been used to study the structure and function of DNA and RNA.
Mécanisme D'action
The mechanism of action of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline involves its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This property, known as fluorescence, allows 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline to be used as a probe for detecting and measuring various biological processes. When 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is excited by light of a specific wavelength, it absorbs the energy and enters an excited state. It then emits light at a longer wavelength as it returns to its ground state.
Effets Biochimiques Et Physiologiques
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been shown to have a low toxicity and does not have any significant biochemical or physiological effects. It is rapidly metabolized and excreted from the body, making it a safe and effective tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline in lab experiments is its high sensitivity and specificity for detecting and measuring various biological processes. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is its limited stability in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are many future directions for the use of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline in scientific research. One area of interest is the development of new fluorescent probes that can be used to study specific biological processes. Another area of interest is the development of new imaging techniques that can be used to visualize biological processes in real-time. Additionally, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline could be used as a tool for drug discovery, as it can be used to identify compounds that bind to specific proteins or enzymes. Overall, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is a versatile tool that has many potential applications in scientific research.
Méthodes De Synthèse
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline can be synthesized using a variety of methods. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl chloroacetate in the presence of sodium hydride to form 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]benzaldehyde. This intermediate is then reduced with sodium borohydride to form 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline.
Propriétés
Numéro CAS |
13331-38-9 |
|---|---|
Nom du produit |
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H26N2O/c1-6-22-19(15-7-11-17(12-8-15)20(2)3)16-9-13-18(14-10-16)21(4)5/h7-14,19H,6H2,1-5H3 |
Clé InChI |
ATUASRGCOABFFP-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
SMILES canonique |
CCOC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Synonymes |
4,4'-(Ethoxymethylene)bis(N,N-dimethylbenzenamine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



